N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C10H22N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of a cyclohexyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine are amides . This compound acts as a ligand and promotes N-alkenylation and N-alkylation reactions of amides .
Mode of Action
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine interacts with its targets (amides) through N-alkenylation and N-alkylation reactions . These reactions involve the replacement of a hydrogen atom in the amide with an alkyl or alkenyl group, leading to the formation of new carbon-nitrogen bonds .
Biochemical Pathways
The compound affects the biochemical pathways involving the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, and N-arylpyridones from reactions between 2-substituted pyridines and aryl halides . These reactions are catalyzed by copper .
Pharmacokinetics
The compound’s molecular weight (1703) and structure suggest that it may have good bioavailability .
Result of Action
Its role in promoting n-alkenylation and n-alkylation reactions suggests that it may influence the structure and function of amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with N,N-dimethyl-ethane-1,2-diamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- N,N-Dimethylethylenediamine
- Cyclohexyldimethylamine
Uniqueness
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is unique due to the presence of both cyclohexyl and dimethyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQANRYYROXQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424566 |
Source
|
Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99178-21-9 |
Source
|
Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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